N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H20FN5O3S and its molecular weight is 369.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of sulfonamides, a class to which our compound of interest belongs, exhibit significant antimicrobial and antifungal properties. For example, sulfonamide-derived ligands and their transition metal complexes have been synthesized and demonstrated moderate to significant antibacterial activity against various bacterial strains, as well as good antifungal activity against different fungal strains. These findings underscore the potential of sulfonamide derivatives in addressing microbial and fungal infections (Chohan & Shad, 2011).
Herbicidal Activity
Certain derivatives, specifically those incorporating triazolopyrimidine sulfonamide structures, are known to inhibit acetohydroxyacid synthase, an enzyme crucial for plant growth. This inhibition marks them as effective herbicides. A particular study highlighted the development of a novel herbicidal compound, demonstrating its efficacy in vivo against broad-leaf weeds and safety towards crops such as rice, maize, and wheat. This opens up avenues for agricultural applications, where these compounds can be used to manage weed growth while ensuring crop safety (Chen et al., 2009).
Antineoplastic (Anti-cancer) Activity
Sulfonamide derivatives have been investigated for their potential in cancer treatment. A study evaluating the anticancer activity of a novel 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated considerable efficacy, suggesting that certain structural modifications in sulfonamide derivatives could yield potent anticancer agents. This line of research holds promise for developing new therapeutic options for cancer treatment (Arul & Smith, 2016).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been explored for their role in inhibiting various enzymes, such as carbonic anhydrases, which are involved in a myriad of physiological processes including tumor progression. Research into sulfamates incorporating piperazinyl-ureido moieties, for example, has shown efficacy in inhibiting certain isoforms of carbonic anhydrase relevant to cancer, suggesting potential for therapeutic intervention in tumor growth or metastasis (Congiu et al., 2015).
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5O3S/c1-10-14(11(2)24-20-10)25(22,23)19-7-12-3-5-21(6-4-12)15-17-8-13(16)9-18-15/h8-9,12,19H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOKTMGDFVUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.